molecular formula C12H12N4O3S B2357702 N-(2-(allylthio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide CAS No. 868225-86-9

N-(2-(allylthio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide

Cat. No.: B2357702
CAS No.: 868225-86-9
M. Wt: 292.31
InChI Key: VNDXJNARGMTBJA-UHFFFAOYSA-N
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Description

N-(2-(allylthio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring, a pyrimidine ring, and an allylthio group

Properties

IUPAC Name

N-(4-amino-6-oxo-2-prop-2-enylsulfanyl-1H-pyrimidin-5-yl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3S/c1-2-6-20-12-15-9(13)8(11(18)16-12)14-10(17)7-4-3-5-19-7/h2-5H,1,6H2,(H,14,17)(H3,13,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDXJNARGMTBJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC(=C(C(=O)N1)NC(=O)C2=CC=CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-(allylthio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide involves multiple steps, typically starting with the preparation of the furan-2-carboxamide core. One common method involves the reaction of furan-2-carboxylic acid with an appropriate amine under microwave-assisted conditions, using coupling reagents such as DMT/NMM/TsO− or EDC . The reaction conditions are optimized to achieve high yields and purity of the final product.

For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and efficiency. The use of microwave-assisted synthesis can be advantageous in reducing reaction times and improving yields.

Chemical Reactions Analysis

N-(2-(allylthio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The furan ring is particularly reactive towards singlet oxygen (1O2) and triplet chromophoric dissolved organic matter (3CDOM*), leading to photodegradation . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives, while reduction can yield furan-2-carboxaldehyde derivatives.

Scientific Research Applications

N-(2-(allylthio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the competition between different modes of photochemistry . In biology and medicine, it has shown potential as an antimicrobial and anticancer agent . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.

In industry, furan derivatives are used in the production of bio-based chemicals and materials. The compound’s ability to undergo selective hydrogenation, oxidation, and other reactions makes it a versatile intermediate in the synthesis of valuable chemicals .

Mechanism of Action

The mechanism of action of N-(2-(allylthio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring can react with singlet oxygen, leading to the formation of reactive intermediates that can cause oxidative damage to cellular components . Additionally, the compound’s pyrimidine ring can interact with nucleic acids, potentially inhibiting DNA and RNA synthesis.

The allylthio group may also play a role in the compound’s biological activity by forming covalent bonds with thiol groups in proteins, thereby modulating their function. These interactions contribute to the compound’s antimicrobial and anticancer properties.

Comparison with Similar Compounds

N-(2-(allylthio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide can be compared with other furan carboxamides, such as fenfuram, furcarbanil, and methfuroxam . These compounds share similar structural features, including the presence of a furan ring and a carboxamide group. the unique combination of the allylthio group and the pyrimidine ring in this compound sets it apart from its analogs.

The presence of the allylthio group enhances the compound’s reactivity and potential biological activity, making it a promising candidate for further research and development. Other similar compounds include N-alkyl-furan-2-carboxamide derivatives, which have been studied for their quorum sensing inhibitory activity .

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